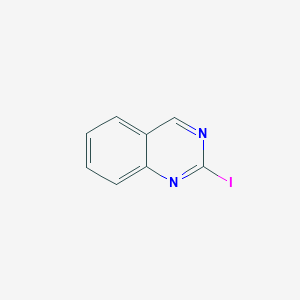

2-Iodoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodoquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMBEYDLDLJTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316241 | |

| Record name | 2-Iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331850-55-5 | |

| Record name | 2-Iodoquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331850-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Iodoquinazoline

Nucleophilic Substitution Reactions at the C2-Iodine Position

Nucleophilic aromatic substitution (SNAr) reactions typically involve the displacement of a leaving group (in this case, iodide) by a nucleophile. For haloheteroarenes, these reactions are often facilitated by the electron-withdrawing nature of the heteroatoms within the ring system.

Aromatic systems bearing halogens can undergo substitution with nitrogen nucleophiles, such as amines and ammonia, to form C-N bonds. These reactions generally proceed via an SNAr mechanism, which often requires activating groups or specific conditions to overcome the aromatic stabilization energy. While general examples of amination of haloquinazolines are known (e.g., at the C4 position) nih.govnih.govresearchgate.netmdpi.com, specific documented instances of 2-iodoquinazoline reacting with primary or secondary amines, or ammonia, were not found in the provided search results. Such reactions would typically involve heating the substrate with the amine in a suitable solvent, potentially with a base to scavenge the generated hydrogen halide.

Similarly, oxygen nucleophiles (like alkoxides or phenoxides) and sulfur nucleophiles (like thiolates) can displace halogens on aromatic rings. The reactivity of sulfur nucleophiles is often noted to be higher than that of their oxygen counterparts due to their larger size and greater polarizability scirp.orgbeilstein-journals.orglibretexts.org. While reactions involving the substitution of halogens on quinazoline (B50416) rings with oxygen or sulfur nucleophiles are described in the literature for other positions or related compounds researchgate.net, specific experimental data for this compound undergoing such transformations were not identified in the provided search results.

Reactions with Nitrogen-Based Nucleophiles

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Haloarenes and haloheteroarenes are common substrates in these reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. The C-I bond is generally more reactive than C-Br or C-Cl bonds in these processes, allowing for milder reaction conditions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (or pseudohalide) and an organoboron compound (typically a boronic acid or ester) in the presence of a base scialert.netresearchgate.netnih.govlibretexts.org. This reaction is widely used for forming C(sp²)-C(sp²) bonds, leading to biaryls and other conjugated systems. While the literature extensively covers Suzuki couplings involving various haloquinazolines, including those substituted at the 6-position or with halogens at other positions nih.govnih.govresearchgate.netbeilstein-journals.org, specific examples of this compound participating in Suzuki-Miyaura coupling were not found in the provided search results. The general mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst researchgate.netnih.govlibretexts.orgharvard.edu.

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, forming a new C(sp²)-C(sp) bond libretexts.orgwikipedia.orgresearchgate.net. This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes. The typical catalytic system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base nih.govlibretexts.orgwikipedia.org. While studies report Sonogashira couplings on various substituted quinazolines, including those with chloro or bromo substituents at different positions, or with substituents at the 2-position that are not iodine (e.g., 2-trichloromethylquinazoline researchgate.net), specific experimental details for the Sonogashira coupling of this compound were not identified in the provided search results.

Compound List:

this compound

Ammonia

Amines (general)

Alkoxides (general)

Phenoxides (general)

Thiolates (general)

Organoboron Compounds (general)

Terminal Alkynes (general)

Phenylacetylene

Organohalides (general)

Aryl Halides (general)

Vinyl Halides (general)

Organoboranes (general)

Boronic Acids (general)

Boronic Esters (general)

Organotrifluoroborates (general)

Organozinc Compounds (general)

Organotin Compounds (general)

Alkenes (general)

Alkynes (general)

Arylboronic Acids (general)

Alkyl Halides (general)

Aryl Halides (general)

Vinyl Halides (general)

Alkenyl Halides (general)

Alkenyl Boranes (general)

Aryl Triflate (general)

Alkenyl Triflate (general)

Organoboranes (general)

Alkyl Boranes (general)

MIDA Boronates (general)

Aryl Trifluoroborates (general)

Alkyl Trifluoroborates (general)

2,4-Dichloroquinazoline

6-Bromo-2,4-dichloroquinazoline

4-Chloro-2-trichloromethylquinazoline

2-Aryl-4-iodoquinazolines

4-Chloro-6-iodoquinazoline

2-(Furan-2-yl)-6-iodoquinazoline

2-Cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one

2-Amino-5-iodobenzamide (B1582221)

2-Amino-5-bromobenzamide

4-Iodotoluene

Phenylboronic Acid

Bromobenzene

Iodobenzene

2-Bromoquinoline

2-Chloroquinoline

2,4-Dichloroquinoline

2-Amino-3-bromopyridine

2-Amino-3-alkynylpyridine

2-Aryl-6-bromo-4-chloro-8-iodoquinazolines

3-Fluoroaniline

2-Aminobenzaldehydes

2-Aminobenzophenones

2-Aminobenzyl Alcohols

Benzylamines

2-Arylquinazolines

4-Anilinoquinazolines

Quinazolin-4(3H)-ones

Thioquinazolines

Quinazoline-2,4(1H,3H)-diones

2-Aryl-6-bromo-8-iodoquinazolines

4-Anilinoquinazolines

2,6,8-Trisubstituted 4-(arylamino)quinazolines

2-Aryl-6-bromo-4-chloro-8-iodoquinazolines

5-Aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines

2H-Imidazo[1,2-c]quinazolines

4-Aminoquinazolines

6-Alkynylated 4-aminoquinazolines

Lapatinib

this compound

2-Butyl-1,4-dihydro-4-oxo-6-iodo-quinazoline

2-Aryl-4-iodoquinazolines

Palladium-Catalyzed C-C Bond Formations

Stille Cross-Coupling

The Stille cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organotin compounds (stannanes) and organic halides or pseudohalides numberanalytics.com. This reaction is known for its functional group tolerance and mild reaction conditions numberanalytics.com. In the context of quinazoline chemistry, Stille coupling with iodoquinazolines allows for the introduction of aryl, vinyl, or alkynyl groups at the halogenated position mdpi.comresearchgate.net.

A typical Stille coupling involving an iodoquinazoline would employ a palladium(0) catalyst, such as Pd(PPh₃)₄, or a palladium(II) precatalyst with appropriate phosphine (B1218219) ligands (e.g., PPh₃, AsPh₃), in a polar aprotic solvent like DMF or THF, often at elevated temperatures (50–150 °C) numberanalytics.comharvard.edu. The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organotin reagent and reductive elimination to form the coupled product and regenerate the catalyst numberanalytics.com.

Table 1: Representative Stille Cross-Coupling Conditions for Iodoquinazolines

| Reaction Type | Catalyst System | Coupling Partner | Base (if applicable) | Solvent | Temperature (°C) | Typical Yields |

| Stille Coupling | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃, AsPh₃ | Organotin | N/A | DMF | 95 | Moderate to High |

| Stille Coupling | Pd(PPh₃)₄ (10 mol%), CuI | Organotin | N/A | DMF | 80 | Moderate |

| Sequential Coupling | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃ | Organotin | Cs₂CO₃ | THF | 60 | Moderate |

Negishi Cross-Coupling with Organozinc Reagents

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of organozinc reagents with organic halides or triflates wikipedia.org. This method is highly valued for its compatibility with a wide range of functional groups and its ability to couple sp³, sp², and sp hybridized carbon atoms wikipedia.orgmdpi.com. For quinazoline systems, Negishi coupling offers a robust route to C-C bond formation.

Typical conditions for Negishi coupling include palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) in solvents such as THF or dioxane nih.govmdpi.com. Organozinc reagents can be prepared from the corresponding organohalides or via transmetalation from organolithium or Grignard reagents wikipedia.orgmdpi.com. The reaction proceeds via oxidative addition of palladium to the C-I bond, transmetalation with the organozinc species, and reductive elimination wikipedia.org.

Table 2: Representative Negishi Cross-Coupling Conditions for Iodoquinazolines

| Reaction Type | Catalyst System | Coupling Partner | Base (if applicable) | Solvent | Temperature (°C) | Typical Yields |

| Negishi Coupling | Pd(PPh₃)₄ | Organozinc | N/A | Dioxane | RT to Reflux | Moderate to High |

| Negishi Coupling | Pd(OAc)₂, PPh₃ | Organozinc | N/A | THF | Reflux | Moderate |

| Negishi Coupling | Pd(PPh₃)₄, ZnCl₂ | Organozinc | N/A | Dioxane | RT | Moderate |

Heck Cross-Coupling with Alkenes

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the palladium-catalyzed coupling of aryl or vinyl halides (or triflates) with alkenes in the presence of a base to form substituted alkenes wikipedia.org. This reaction is highly effective for introducing vinyl or arylvinyl substituents onto heterocyclic systems like quinazolines mdpi.com.

Standard conditions for the Heck reaction involve palladium catalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, often with phosphine ligands (e.g., PPh₃, P(o-tol)₃), and a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) in solvents such as acetonitrile (B52724) or DMF, typically at temperatures between 80-140 °C mdpi.comwikipedia.orgbeilstein-journals.org. The reaction mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-aryl bond, and β-hydride elimination, followed by reductive elimination wikipedia.org. Electron-deficient alkenes are generally more reactive wikipedia.org.

Table 3: Representative Heck Cross-Coupling Conditions for Iodoquinazolines

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Typical Yields |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkene | Et₃N | Acetonitrile | 100 | Moderate to High |

| Heck Coupling | PdCl₂(PPh₃)₂, K₂CO₃ | Alkene | K₂CO₃ | DMF | 60 | Moderate |

| Heck-type | Pd(OAc)₂, PPh₃ | Alkene | Et₃N | THF | RT | Moderate |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl or heteroaryl halides wikipedia.orglibretexts.org. This methodology is crucial for synthesizing arylamines and related compounds, which are prevalent in pharmaceuticals and materials science wikipedia.org. For quinazolines, this reaction allows for the introduction of amino groups at the halogenated position.

Effective catalysts for Buchwald-Hartwig amination typically consist of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) wikipedia.orgsigmaaldrich.com. Strong bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are commonly used in solvents like toluene (B28343) or dioxane libretexts.org. The reaction proceeds via oxidative addition of palladium to the C-I bond, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond libretexts.org.

Table 4: Representative Buchwald-Hartwig Amination Conditions for Iodoquinazolines

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Typical Yields |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, bulky phosphine ligand (e.g., XPhos) | Amine | NaOtBu | Toluene | 80-110 | High |

| Buchwald-Hartwig Amination | Pd(OAc)₂, phosphine ligand (e.g., PPh₃) | Amine | K₃PO₄ | Dioxane | 100 | Moderate |

Copper-Catalyzed Cross-Coupling Methodologies

While palladium catalysis dominates much of the cross-coupling landscape, copper catalysis also offers valuable routes for functionalizing halogenated heterocycles, including the formation of C-O, C-N, and C-S bonds magtech.com.cn. Copper-catalyzed reactions, such as Ullmann-type couplings, can be employed for the arylation of alcohols, thiols, and amines with aryl halides.

Typical copper catalysts include CuI or Cu(OAc)₂, often in conjunction with ligands such as diamines, proline, or phenanthroline derivatives magtech.com.cnbeilstein-journals.org. Bases like K₂CO₃ or Cs₂CO₃ are frequently used, with reactions carried out in solvents like DMF, DMSO, or toluene at elevated temperatures. Although generally requiring higher temperatures than palladium-catalyzed reactions, copper catalysis offers a cost-effective alternative and can exhibit different selectivity profiles magtech.com.cn.

Table 5: Representative Copper-Catalyzed Cross-Coupling Conditions for Iodoquinazolines

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Typical Yields |

| C-O Coupling (Ullmann) | CuI, ligand (e.g., 1,10-phenanthroline) | Alcohol | K₂CO₃ | DMF | 100-140 | Moderate |

| C-N Coupling | CuI, ligand (e.g., proline) | Amine | Cs₂CO₃ | DMSO | 120 | Moderate |

Chemo- and Regioselectivity in Halogenated Quinazoline Systems

The presence of multiple halogen atoms or different types of halogens on a quinazoline core can lead to complex chemo- and regioselectivity challenges in cross-coupling reactions. Understanding the factors that govern which halogen is preferentially coupled is essential for designing efficient synthetic strategies.

Comparative Reactivity of C2-Iodine vs. Other Halogen Substituents

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br >> C-Cl nih.govresearchgate.net. This order is primarily dictated by the bond dissociation energy (BDE) and the ease of oxidative addition of the palladium(0) catalyst into the C-X bond. The C-I bond is weaker and more polarizable, making it more susceptible to oxidative addition compared to C-Br and especially C-Cl bonds rsc.org.

For quinazoline systems, the electronic nature of the heterocyclic ring also plays a significant role in regioselectivity. Positions adjacent to nitrogen atoms (α-positions), such as C2 and C4, are often more reactive due to increased electrophilicity and potential for favorable interactions with the palladium catalyst nih.govrsc.org.

When comparing a C2-iodine substituent with other halogens on the quinazoline ring, such as a C4-chloro or C6-bromo substituent, the C2-iodine is expected to react preferentially under standard palladium-catalyzed conditions researchgate.netnih.gov. For instance, in 2-aryl-4-chloro-6-iodoquinazolines, cross-coupling reactions have been shown to favor substitution at the C6-iodo position over the C4-chloro position, and importantly, the C2-iodine would be expected to exhibit even higher reactivity if present researchgate.netnih.gov. This intrinsic reactivity of the C-I bond, coupled with the electronic activation of the C2 position, makes this compound a highly valuable substrate for selective functionalization.

Compound List:

this compound

Directing Group Effects and Steric Hindrance in C2 Functionalization

The iodine atom at the C2 position of the quinazoline core is a key reactive handle, particularly for palladium-catalyzed cross-coupling reactions. The inherent reactivity of the C(sp²)-I bond makes it a prime site for transformations such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings. In derivatives like 2-aryl-4-chloro-6-iodoquinazolines, research has indicated that the C(sp²)-I bond is intrinsically more reactive towards cross-coupling than a C(sp²)-Cl bond, favoring substitution at the iodo-substituted position researchgate.net. This inherent reactivity means that the C2 position is often the primary site for initial functionalization.

While the iodine itself is a strong directing group for its own substitution, the effects of other substituents on the quinazoline ring, or the nature of the C2 substituent introduced, can influence subsequent reactions or the efficiency of C2 functionalization. Steric hindrance can play a significant role. For instance, bulky groups introduced at or near the C2 position, or on the coupling partner, can impede the approach of the catalyst or substrate, leading to reduced yields or requiring more forcing conditions chim.itmdpi.com. Conversely, electronically diverse substituents on the quinazoline core can modulate the electronic properties of the C2 position, potentially influencing the rate of oxidative addition in palladium catalysis. However, specific studies detailing extensive directing group effects for C2 functionalization of this compound itself are less prevalent than studies on the inherent reactivity of the C-I bond. The primary influence observed is the high reactivity of the C2-I bond, which generally directs functionalization to this position.

Table 1: Representative C2 Functionalization of this compound Derivatives via Cross-Coupling

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Conditions | Yield (%) | Reference |

| Suzuki-Miyaura | Aryl boronic acid | PdCl₂(dppf) | Cs₂CO₃/Dioxane | 80-110 °C | 70-90 | researchgate.net |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃/THF | RT, 18 h | 75-95 | researchgate.net |

| Stille | Organostannane | Pd(PPh₃)₄ | NMP | 100 °C | 60-80 | researchgate.net |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | Cs₂CO₃/Toluene | 110 °C | 70-85 | chim.it |

Note: Yields are representative and can vary based on specific substrates and conditions.

Other Selective Functionalization Approaches for the Quinazoline Core

Beyond direct functionalization at the C2 position, the this compound scaffold can participate in or be subjected to other selective transformations, including C-H functionalization at different positions and intramolecular cyclization or annulation reactions.

C-H Functionalization Strategies in Iodoquinazoline Derivatives

C-H functionalization offers a powerful avenue for elaborating the quinazoline core without the need for pre-functionalized starting materials. In the context of this compound derivatives, C-H functionalization strategies typically target positions other than C2, leveraging the iodine atom as a stable substituent or as a handle for sequential reactions.

Research on functionalizing the quinazoline core has explored various C-H activation methods. For example, palladium-catalyzed C-H arylation, borylation, and amination are well-established strategies that can be applied to quinazoline systems rsc.orgnih.govnih.gov. While specific examples directly employing this compound for C-H functionalization at other positions are limited in the reviewed literature, the general principles apply. For instance, a 6-bromo-2-iodoquinazoline (B1339527) has been reported to undergo sequential C2-substitution followed by C6-arylation via a Suzuki-Miyaura reaction, demonstrating that other positions can be selectively functionalized after initial C2 modification researchgate.net. This highlights the potential for regioselective C-H functionalization at positions like C4, C5, C6, C7, or C8 in the presence of the C2-iodo group, provided appropriate directing groups or catalytic systems are employed. Studies on quinazoline-N-oxides have shown C4-functionalization via C-H activation chim.it, and C-H amidation has also been reported for the quinazoline core chim.it. The development of site-selective C-H activation methods, often relying on directing groups or specific catalytic systems, is crucial for achieving functionalization at desired positions away from the C2-iodo substituent.

Table 2: Examples of C-H Functionalization on Quinazoline Scaffolds (Illustrative for potential application to this compound Derivatives)

| Target Position | Reaction Type | Substrate Class (Example) | Catalyst/Conditions | Product Class (Example) | Yield (%) | Reference |

| C4 | C-H Arylation | Quinazolin-4-amine | [Cp*RhCl₂]₂ / Ag₂CO₃ / Additive | 4-Arylated quinazoline | Moderate | chim.it |

| C6 | Suzuki-Miyaura | 6-Bromo-2-iodoquinazoline | Pd catalyst | 6-Aryl-2-iodoquinazoline | Good | researchgate.net |

| General C-H | C-H Amination | Quinazoline derivative | PhI(OAc)₂ / Catalyst | Aminated quinazoline | Variable | chim.it |

| C2 (of quinoline) | C-H Arylation | Pyridine (B92270) N-oxides | Pd(OAc)₂ / Cs₂CO₃ / DMSO | 2-Arylpyridine | Moderate | beilstein-journals.org |

Intramolecular Cyclization and Annulation Reactions of this compound Precursors

The this compound moiety can also serve as a crucial component in intramolecular cyclization and annulation reactions, leading to the formation of more complex polycyclic heterocyclic systems. These reactions often involve the activation of the C-I bond or a C-H bond within a molecule containing the this compound core.

While direct examples of this compound undergoing intramolecular cyclization are not extensively detailed in the provided search results, related transformations highlight the potential. Iodine-mediated electrocatalysis has been shown to facilitate intramolecular cyclization and annulation reactions via C-H amination, where iodine acts as a mediator chemrxiv.org. Furthermore, palladium-catalyzed cascade reactions involving cross-dehydrogenative coupling (CDC) followed by intramolecular cyclization are known for quinazolinones, suggesting analogous pathways could be envisioned for this compound derivatives researchgate.net. Annulation reactions, such as [3+2] or [4+2] cycloadditions, are common in heterocyclic chemistry and could potentially be applied to suitably functionalized this compound precursors to construct fused ring systems nih.govmdpi.com. The C-I bond itself could participate in cyclization events, for instance, through Heck-type cyclizations or other palladium-catalyzed processes where the iodo-substituent is involved in forming a new bond.

Table 3: Representative Intramolecular Cyclization/Annulation Reactions (Illustrative)

| Reaction Type | Substrate Class (Example) | Catalyst/Mediator/Conditions | Product Class (Example) | Yield (%) | Reference |

| Intramolecular C-H Amination | Amine-tethered arene | Iodine / Electrocatalysis | Cyclic amine | 77-99 | chemrxiv.org |

| CDC followed by Cyclization | Arylquinazolinone + Aldehyde | Palladium catalyst | Hydroxyisoindolo[1,2-b]quinazolinone | Moderate | researchgate.net |

| Annulation | Dioxopyrrolidines + Alkylidene Oxindoles | Various catalysts | Fused dihydropyrrolidone or pyran derivatives | Up to 62 | nih.gov |

Note: These tables provide examples of reaction types and substrate classes that are relevant to the functionalization of this compound, though specific examples directly involving this compound as the core undergoing intramolecular cyclization are less detailed in the provided snippets.

Compound List

this compound

2-aryl-4-chloro-6-iodoquinazolines

6-bromo-2-iodoquinazoline

2-chloroquinazoline (B1345744)

4-chloroquinazoline derivatives

Quinazolin-4-amine

Quinazoline-N-oxide

Aryl boronic acid

Terminal alkyne

Organostannane

Amine

2-Aryl-6-iodoquinazolin-4(3H)-ones

2-Aryl-4-chloro-6-(2-phenylethynyl)quinazoline

2-Amino-4-triazolylquinazolines

4-(Alkyl/aryloxy)-2-triazolylquinazolines

4-Aminoquinazoline derivatives

2-Amino-4-methoxyquinazolines

6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline

4-Anilinoquinazoline

Indole (B1671886) derivatives

2-aminobenzonitriles

Anthranilic ester derivatives

Isatin

Guanidine

Ammonium carbamate (B1207046)

Amidine

Diazo compounds

Aryl iodides

Alkenes

Alkyl acrylates

Vinyl ketones

Acrylonitrile

2-methylidene cyclic carbonate

N-alkyl protecting groups (e.g., SEM)

Diazoindolin-2-imines

Pyrazolones

Pyridine N-oxides

Arylboronic esters

Alkyl bromides

Carboxylic acids

Quinone imines

Enamides

3-hydroxymaleimides

2-indolylmethanols

N-Boc-2,5-dihydropyrrole

Ethyl diazoacetate

Mechanistic Investigations and Theoretical Studies of 2 Iodoquinazoline Chemistry

Proposed Reaction Mechanisms for Synthetic Pathways

2-Iodoquinazoline can be synthesized through various methods, and its subsequent reactions often involve nucleophilic substitution or cross-coupling reactions. For instance, the synthesis of substituted quinazolines often involves starting materials like 2-chloroquinazoline (B1345744), which can be converted to this compound. In some synthetic strategies, this compound is used as an intermediate in the preparation of more complex molecules, such as those with potential antimicrobial activity. For example, a common route involves the treatment of a precursor, such as 6-bromo-2-iodoquinazoline (B1339527), with piperazine, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with boronic acids to introduce aryl substituents. The mechanism typically involves oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation and reductive elimination to form the new C-C bond chim.itresearchgate.netresearchgate.net.

In other contexts, C-H functionalization reactions on quinazoline (B50416) scaffolds have been explored. While not directly involving this compound as a starting material in all cases, these studies provide mechanistic insights into the reactivity of the quinazoline core. For example, C–H amidation reactions have been proposed to proceed via an electrophilic N-iodine species, which undergoes electrophilic annulment of the pyridine (B92270) nitrogen through cleavage of the N-I bond, forming a new intermediate that then undergoes deprotonation chim.it.

Computational Chemistry and Spectroscopic Analyses

Computational and spectroscopic methods are crucial for understanding the electronic structure, bonding, and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) is widely employed to investigate the electronic structure of organic molecules, including quinazoline derivatives. DFT calculations can provide insights into charge distribution, frontier molecular orbitals (HOMO-LUMO gap), and bond dissociation energies (BDEs). While specific DFT studies focusing solely on the BDE of the C-I bond in this compound are not extensively detailed in the provided search results, DFT is a standard tool for analyzing the electronic properties that influence reactivity. For example, DFT has been used to study the electronic properties and molecular vibrations of pyridine derivatives, providing information on HOMO-LUMO energy gaps and intramolecular contacts via Natural Bond Orbital (NBO) analysis researchgate.net. Such analyses are fundamental for understanding the stability of intermediates and the energetics of reaction pathways involving this compound.

Spectroscopic techniques are indispensable for confirming the structures of synthesized compounds and identifying reaction intermediates. Standard characterization methods for this compound derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the connectivity and chemical environment of protons and carbon atoms in the molecule. Chemical shifts and coupling constants provide detailed structural information. For example, ¹H NMR spectra of synthesized quinazoline compounds often show characteristic signals for the aromatic protons and any substituents on the ring researchgate.netresearchgate.netresearchgate.netresearchgate.netgoogle.commolaid.comnais.net.cnresearchgate.net.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns of the compounds, confirming their identity and purity researchgate.netresearchgate.netresearchgate.netresearchgate.netmolaid.comnais.net.cnresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting characteristic vibrational frequencies of bonds, such as C=N, C=C, and C-I stretching vibrations researchgate.netresearchgate.netresearchgate.netresearchgate.netmolaid.comnais.net.cnresearchgate.net.

These spectroscopic data, when combined with computational predictions, offer a comprehensive understanding of the molecular structure and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Bond Dissociation Energies

Understanding Selectivity through Electronic and Steric Factors

The selectivity observed in reactions involving this compound is influenced by both electronic and steric factors. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system can affect the electron density at various positions, influencing regioselectivity in substitution or coupling reactions.

For instance, in palladium-catalyzed cross-coupling reactions, the C-I bond at the C2 position is typically more reactive than C-Br bonds at other positions due to the lower bond dissociation energy of C-I compared to C-Br, facilitating oxidative addition to the palladium catalyst chim.it. The presence of substituents on the quinazoline ring can further modulate this reactivity. Electron-withdrawing groups on the quinazoline core can enhance the electrophilicity of certain positions, while electron-donating groups can increase electron density.

Steric hindrance also plays a role. For example, if bulky substituents are present near the C2 position, they can influence the approach of reagents or catalysts, potentially affecting the rate and selectivity of the reaction. Studies on the functionalization of quinazoline scaffolds have shown that steric factors, such as the presence of a methyl group at the C2 position of an indole (B1671886) in a coupling reaction, can influence the reaction outcome by conferring steric hindrance chim.it. Similarly, the choice of catalyst and reaction conditions can be optimized to favor specific reaction pathways and achieve high regioselectivity, as seen in the selective SNAr reactions on chloroquinazolines chim.it.

Advanced Applications and Future Research Directions in 2 Iodoquinazoline Chemistry

2-Iodoquinazoline as a Versatile Synthetic Intermediate

The iodine substituent in this compound is highly amenable to various cross-coupling reactions, facilitating the efficient synthesis of diverse and complex quinazoline (B50416) derivatives. This reactivity is foundational to its utility in creating intricate molecular scaffolds and exploring extensive chemical libraries.

Construction of Complex Polyfunctionalized Quinazoline Scaffolds

This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings mdpi.commdpi.comnih.gov. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents onto the quinazoline core. For instance, 2-aryl-4-chloro-6-iodoquinazolines have been utilized in sequential or one-pot cross-coupling reactions, such as Sonogashira/Suzuki-Miyaura or Sonogashira/Stille couplings, to afford unsymmetrical polycarbo-substituted quinazolines mdpi.com. The intrinsic reactivity of the C(sp²)-I bond often favors cross-coupling over other halogen substituents present on the same molecule mdpi.com. This selective reactivity enables the stepwise construction of highly functionalized quinazoline frameworks, which are crucial for developing compounds with tailored properties mdpi.commdpi.com. For example, the synthesis of 6-bromo-2-iodoquinazoline (B1339527) has been demonstrated, which can then be sequentially functionalized at the C2 and C6 positions via cross-coupling reactions chim.it.

Diversification of Quinazoline Derivatives for Chemical Space Exploration

The facile functionalization of this compound through various cross-coupling methodologies provides a powerful route for the diversification of quinazoline derivatives. This capability is essential for exploring chemical space, a critical aspect of drug discovery and materials science, where vast numbers of potential molecular structures are investigated to identify those with desired properties rsc.orgmpg.denih.gov. By systematically varying the coupling partners (e.g., boronic acids, alkynes, organostannanes) in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, researchers can generate extensive libraries of quinazoline analogs mdpi.commdpi.comnih.govchim.it. This diversification strategy allows for the fine-tuning of electronic, steric, and physicochemical properties, leading to the discovery of novel compounds with specific biological activities or material characteristics researchgate.netnih.govrroij.com.

Utility in Materials Science Research

The quinazoline scaffold, readily accessible and modifiable through intermediates like this compound, is increasingly recognized for its potential in advanced materials, particularly in optoelectronics and luminescence.

Development of Organic Optoelectronic Materials Precursors

Quinazoline derivatives, synthesized via the functionalization of halogenated precursors like this compound, are valuable components in the development of organic optoelectronic materials researchgate.netresearchgate.net. The incorporation of aryl or heteroaryl substituents, often achieved through π-extended conjugated systems, imparts essential electronic properties for applications such as organic light-emitting diodes (OLEDs) and organic solar cells researchgate.netresearchgate.net. Polyhalogenated quinazolines serve as key starting materials for creating polysubstituted fluorescent quinazolines researchgate.net. By strategically modifying the quinazoline core with electron-donating or electron-withdrawing groups, researchers can tune the energy levels (HOMO/LUMO) and charge transport characteristics, making them suitable precursors for organic semiconductors and light-emitting layers researchgate.netiodobenzene.ltdmdpi.com.

Exploration in Luminescent Materials Development

The ability to introduce diverse functional groups onto the quinazoline skeleton makes this compound a useful precursor for luminescent materials researchgate.netresearchgate.net. Quinazoline derivatives have demonstrated applications in both photo- and electroluminescence researchgate.netresearchgate.net. By employing cross-coupling reactions to attach specific chromophores or functional units, researchers can engineer molecules with desired emission wavelengths and efficiencies for use in lighting technologies, displays, and sensors researchgate.netresearchgate.netsouleresearchgroup.org. For instance, incorporating fragments like carbazole (B46965) or triphenylamine (B166846) into the quinazoline framework has proven effective for developing materials for white OLEDs and highly efficient red phosphorescent OLEDs researchgate.net.

Emerging Catalytic Systems and Sustainable Methodologies

The synthesis and functionalization of this compound and its derivatives are increasingly benefiting from advancements in catalytic systems and a growing emphasis on sustainable chemical practices beilstein-journals.orgeuropa.eunih.gov. The development of more efficient, selective, and environmentally benign catalytic methods, such as those involving C-H functionalization or photocatalysis, offers new avenues for quinazoline chemistry beilstein-journals.org. Furthermore, the principles of green chemistry and the Safe and Sustainable by Design (SSbD) framework are guiding the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources europa.eunih.gov. This includes optimizing existing cross-coupling reactions to lower catalyst loadings, improve atom economy, and employ greener solvents, thereby enhancing the sustainability of producing complex quinazoline-based molecules for various applications europa.eunih.gov.

Table 1: Common Cross-Coupling Reactions Employed with this compound and Related Halogenated Quinazolines

| Reaction Type | Coupling Partner Examples | Typical Catalyst System | Functional Group Introduced | Key Applications |

| Suzuki-Miyaura | Arylboronic acids, Heteroarylboronic acids | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) | Aryl, Heteroaryl | Polyfunctionalized scaffolds, Materials science, Drug discovery |

| Sonogashira | Terminal Alkynes | Pd complexes (e.g., PdCl₂(PPh₃)₂) + CuI, Base (e.g., NEt₃) | Alkynyl | π-conjugated systems, Luminescent materials, Complex scaffolds |

| Stille | Organostannanes (e.g., tributylstannyl derivatives) | Pd complexes (e.g., Pd(PPh₃)₄) | Aryl, Heteroaryl, Alkynyl | Complex scaffolds, Materials science |

| Heck | Alkenes (e.g., acrylates, vinyl ethers) | Pd complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) + Base | Alkenyl | Extended π-systems, Materials science |

| Buchwald-Hartwig | Amines | Pd complexes + Ligands (e.g., phosphines) + Base | Amino | Diversification, Biological probes |

| Kumada / Negishi | Grignard reagents / Organozinc reagents | Pd or Ni catalysts | Alkyl, Aryl | Functionalization of specific positions |

Table 2: Quinazoline Derivatives in Materials Science Applications

| Derivative Type/Example | Key Properties / Function | Application Area | Reference(s) |

| Polycarbo-substituted quinazolines | Extended π-conjugation, tunable electronic properties | Organic optoelectronics, Luminescent materials | mdpi.comresearchgate.netresearchgate.net |

| 2-Aryl(hetaryl)substituted quinazolines | π-extended conjugated systems, electroluminescent properties | OLEDs, Luminescent materials | researchgate.net |

| 6-Iodoquinazoline derivatives | Precursors for solar cell materials, building blocks for π-conjugated systems | Organic solar cells, Optoelectronic materials | iodobenzene.ltd |

| Quinazoline-based materials with carbazole/triphenylamine | Efficient for white OLEDs and red phosphorescent OLEDs | OLEDs | researchgate.net |

| Benzothiadiazole derivatives (synthesized via similar couplings) | D-A-D motif, emission from green to near IR, suitable for OLEDs | Optoelectronic materials, White OLEDs | mdpi.com |

| This compound derivatives | Versatile intermediates for functionalization leading to luminescent properties | Luminescent materials, Organic electronics | researchgate.netresearchgate.net |

List of Compounds Mentioned:

this compound

2-aryl-4-chloro-6-iodoquinazolines

6-bromo-2-iodoquinazoline

2,4-disubstituted quinazolines

Polycarbo-substituted quinazolines

2-aryl-6-(phenylethynyl)quinazoline

2,4-diamino-6-iodoquinazoline

6-iodo-2-thienylquinazolin-4(3H)-one

Aryl(hetaryl)substituted quinazolines

Benzothiadiazole derivatives

Unexplored Reactivity and Selective Transformations for Future Research

While the established reactivity of this compound primarily centers around its utility in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, significant avenues for novel transformations remain largely unexplored. Future research can delve into harnessing the C-I bond and the quinazoline scaffold for more sophisticated and selective chemical manipulations, opening doors to new molecular architectures and advanced materials.

Emerging Reactivity Patterns and Selective Transformations:

The exploration of this compound's reactivity can be expanded by focusing on less conventional catalytic systems and reaction methodologies. This includes:

Photoredox and Electrochemical Catalysis: The application of photoredox catalysis and electrochemistry offers milder reaction conditions and unique radical pathways, which are underexplored for this compound. For instance, visible-light photoredox catalysis, often employing copper or organic dyes, could facilitate C-H functionalization or cross-coupling reactions with novel substrates or under greener conditions rsc.orgjscimedcentral.comwikipedia.org. Electrochemical methods, providing precise control over redox potentials, could enable selective transformations without the need for stoichiometric oxidants or reductants researchgate.nethidenanalytical.commdpi.com. These techniques could unlock new reactivity profiles by generating reactive intermediates that are not accessible through traditional thermal methods.

Radical-Mediated Transformations: The C-I bond is amenable to homolytic cleavage, making it a suitable precursor for radical generation. While radical reactions are common for aryl iodides, their specific application to this compound for selective functionalization, beyond simple cross-couplings, is an area ripe for investigation. This could include radical cyclizations, additions to unsaturated systems, or atom transfer radical polymerization (ATRP) initiated by this compound derivatives.

C-H Functionalization Strategies: Direct C-H functionalization of the quinazoline core, potentially guided by the iodo substituent or exploiting the inherent electronic properties of the heterocycle, represents a significant frontier. While C-H activation is a growing field, its selective application to substituted 2-iodoquinazolines, targeting specific positions on the ring (e.g., C5, C6, C7, C8) while preserving the C2-iodo moiety, or vice versa, offers considerable synthetic potential rsc.orgrsc.orgorganic-chemistry.orgnih.govnih.gov. Developing methods that achieve high regioselectivity in C-H functionalization in the presence of the C-I bond would be particularly valuable.

Organometallic Chemistry and Cascade Reactions: The formation of organometallic intermediates from this compound (e.g., via halogen-metal exchange) and their subsequent reactions with electrophiles or participation in cascade sequences are areas with untapped potential. For example, designing cascade reactions where the initial functionalization of the C-I bond triggers subsequent intramolecular cyclizations or rearrangements could lead to complex polycyclic structures in a single synthetic operation nih.govnih.govrsc.org. The synergistic effects observed in titanium-mediated cyclizations for synthesizing 2-aryl-4-iodoquinazolines hint at the potential for novel organometallic-driven transformations acs.orgresearchgate.net.

Selective Transformations in Polyhalogenated Systems: For this compound derivatives bearing multiple halogen atoms (e.g., 2,4-dichloro-6-iodoquinazoline (B47113) or 2-aryl-4-chloro-6-iodoquinazolines), achieving selective functionalization is crucial. Research has shown that the C-I bond is generally more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-couplings, allowing for selective C-I bond functionalization mdpi.comresearchgate.netmdpi.com. However, exploring selectivity in other catalytic systems (e.g., copper, nickel) or under different reaction conditions (e.g., photoredox, electrochemistry) could reveal new possibilities for sequential modifications. For instance, differentiating the reactivity between a C-I bond and a C-Cl bond at different positions on the quinazoline ring under various catalytic conditions remains an active area of interest.

Data Table: Examples of Selective Cross-Coupling Reactions with Halogenated Quinazolines

The following table illustrates the general trend of reactivity in palladium-catalyzed cross-coupling reactions involving quinazolines with different halogen substituents, highlighting the potential for selective functionalization. While these are established reactions, they form the basis for exploring more advanced and selective transformations.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Conditions | Product Example | Yield | Reference |

| Sonogashira Coupling | 2-aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | PdCl2(PPh3)2, CuI, NEt3, DMF, 60 °C | 2-aryl-4-chloro-6-(phenylethynyl)quinazoline | ~80-90% | mdpi.comresearchgate.net |

| Suzuki-Miyaura Coupling | 6-bromo-2,4-dichloroquinazoline | Phenylboronic acid | Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O (3:1), reflux | 2,4-dichloro-6-phenylquinazoline | ~70-85% | researchgate.net |

| Buchwald-Hartwig Amination | 4-chloro-6-iodoquinazoline | Piperidine | Pd2(dba)3, Xantphos, NaOtBu, Toluene (B28343), 110 °C | 4-(piperidin-1-yl)-6-iodoquinazoline | ~83% | researchgate.net |

| Sonogashira Coupling | 2,4-diamino-4-iodoquinazoline | Methyl 4-ethynylbenzoate | Pd(OAc)2-tris(2-tolyl)phosphine-CuI, NEt3, DMF, 60 °C | 2,4-diamino-6-((4-methoxycarbonylphenyl)ethynyl)quinazoline | 95% | mdpi.com |

Future Research Directions:

The future of this compound chemistry lies in developing novel catalytic systems and reaction methodologies that exploit its unique structural features. Key areas for future research include:

Development of Earth-Abundant Metal Catalysis: Exploring catalysts based on abundant metals (e.g., Fe, Ni, Co) for cross-coupling and C-H functionalization reactions of this compound to offer more sustainable and cost-effective alternatives to precious metals.

Asymmetric Synthesis: Designing chiral catalysts or auxiliaries to achieve enantioselective transformations, introducing chirality into quinazoline scaffolds for potential pharmaceutical applications.

Flow Chemistry Integration: Adapting existing and developing new reactions for this compound in continuous flow systems to improve safety, scalability, and reaction control.

Multicomponent Reactions (MCRs): Investigating the participation of this compound in MCRs to rapidly assemble complex molecular architectures with high atom economy.

Mechanistic Investigations: Undertaking detailed mechanistic studies for newly developed transformations to better understand reactivity and optimize reaction conditions.

By pursuing these avenues, researchers can unlock the full synthetic potential of this compound, leading to the discovery of new materials and biologically active compounds.

Compound List:

this compound

2-Aryl-4-chloro-6-iodoquinazoline

6-Bromo-2,4-dichloroquinazoline

4-Chloro-6-iodoquinazoline

2,4-Diamino-4-iodoquinazoline

2-Aryl-6-bromo-8-iodoquinazolines

2-Aryl-4-iodoquinazolines

2-Aryl-4-chloro-6-iodoquinazolines

2,4-Dichloroquinazoline

6-Iodoquinazoline

4-Amino-5-iodoquinazoline

2-Iodoquinazolin-4(3H)-ones

2-Aryl-6-iodoquinazolin-4(3H)-ones

4-Chloro-5-iodoquinazoline

2-Aryl-4-chloro-8-iodoquinazolines

6-Iodo-2-phenylquinazolin-4(3H)-one

4-Chloro-2-phenyl-6-iodoquinazoline

2,4-Dichloro-6,7-dimethoxyquinazoline

6-Iodoquinazoline precursors

2-Arylbenzo[d]thiazoles

2-Arylbenzo[d]oxazoles

Quinoline N-oxides

Arenediazonium salts

2-aminobenzohydrazides

2-aminobenzamides

2'-bromoacetophenones

N-(2-Cyanophenyl)benzamides

Phenylacetylene

3-Butyn-1-ol

4-Methoxyphenylboronic acid

Phenylboronic acid

Methyl 4-ethynylbenzoate

Piperidine

Ethyl piperidine-4-carboxylate

Sodium ethoxide

Sodium azide (B81097)

Isocyanates

Isothiocyanates

Amides

Amidines

2-halobenzoic acids

Q & A

Q. What statistical methods are appropriate for analyzing heterogeneous datasets in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.